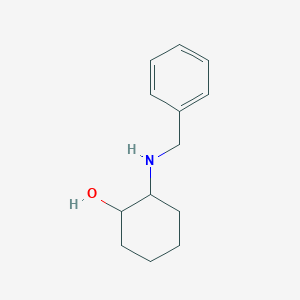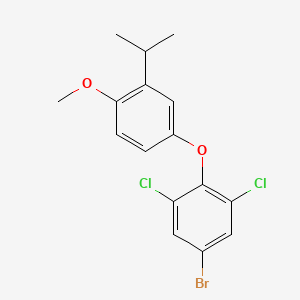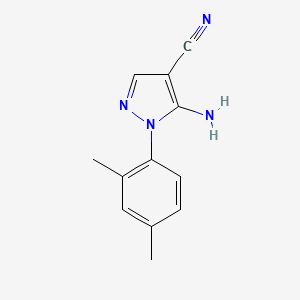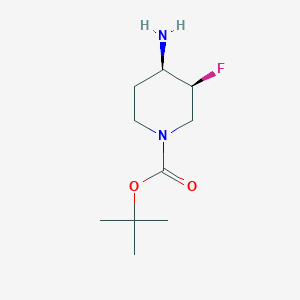![molecular formula C8H5N3 B1279696 1H-吡咯并[2,3-b]吡啶-5-腈 CAS No. 517918-95-5](/img/structure/B1279696.png)
1H-吡咯并[2,3-b]吡啶-5-腈
概述
描述
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is characterized by a fused pyrrole and pyridine ring system with a nitrile group at the 5-position. This compound is of significant interest in organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities .
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
生化分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound forms hydrogen bonds with specific amino acids in the FGFRs, leading to the inhibition of receptor activity and subsequent cellular effects .
Cellular Effects
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to influence various cellular processes, including cell proliferation, migration, and apoptosis. In breast cancer cells, this compound inhibits cell proliferation and induces apoptosis, highlighting its potential as an anti-cancer agent . Additionally, it affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects by binding to the ATP-binding pocket of FGFRs. This binding prevents the phosphorylation of tyrosine residues in the receptor, thereby inhibiting the activation of downstream signaling pathways . The compound’s ability to form hydrogen bonds with specific residues in the FGFRs enhances its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs, although the extent of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target FGFRs to exert its inhibitory effects . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is typically carried out in N-methyl-2-pyrrolidinone at 110°C under a nitrogen atmosphere for 4.5 hours .
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
化学反应分析
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the parent compound.
作用机制
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which play a crucial role in cell proliferation and survival. The inhibition of these receptors can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .
相似化合物的比较
- 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAQIXNADYAISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472605 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517918-95-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural characteristic of the synthesized 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives described in the research?
A1: The research focuses on the synthesis and characterization of two novel 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives: 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9). The main structural difference between these two derivatives is the substituent at the 6th position of the 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold. Compound 8 has a phenyl group, while compound 9 has a 4-chlorophenyl group at that position. []
Q2: How were these 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives synthesized?
A2: The researchers synthesized compounds 8 and 9 through a reaction between 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile (4) and specific 2-arylidenemalononitriles (6 and 7, respectively). This reaction was carried out in ethanol using piperidine as a catalyst. The yields for compounds 8 and 9 were reported as 87% and 91%, respectively. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)

![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)




